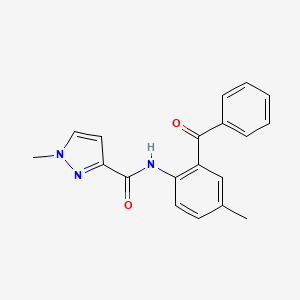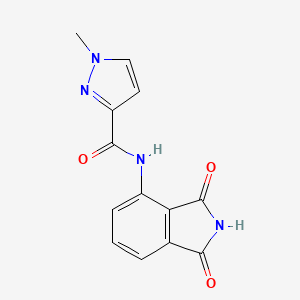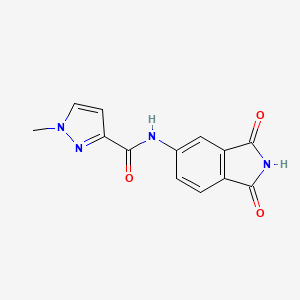
N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzoyl group attached to a methylphenyl ring, which is further connected to a pyrazole ring substituted with a carboxamide group. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves a multi-step process:
Formation of the Benzoyl Intermediate: The initial step involves the acylation of 2-amino-4-methylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction yields 2-benzoyl-4-methylbenzoic acid.
Cyclization to Form Pyrazole Ring: The intermediate is then subjected to cyclization with hydrazine hydrate under reflux conditions to form 1-methyl-1H-pyrazole-3-carboxylic acid.
Amidation Reaction: Finally, the pyrazole carboxylic acid is reacted with an appropriate amine, such as methylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide
- N-(2,4-dimethylphenyl)-4-methoxybenzamide
- N-(2-ethylphenyl)-4-methoxybenzamide
Uniqueness
N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the pyrazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research and development.
特性
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-8-9-16(20-19(24)17-10-11-22(2)21-17)15(12-13)18(23)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQAPMFMAHFKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorophenyl)-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B6535791.png)
![N-(3,4-difluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B6535802.png)
![N-cyclohexyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B6535808.png)
![4-[6-(2-methylphenyl)pyridazin-3-yl]-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B6535812.png)
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide](/img/structure/B6535822.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6535840.png)
![1-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6535847.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6535850.png)
![1-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6535856.png)
![1H-Pyrazole-3-carboxamide, N-[3-(2-benzothiazolyl)-2-thienyl]-1-methyl-](/img/structure/B6535857.png)
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6535859.png)



